molecular formula C12H9NS B186755 3-Dibenzothiophenamine CAS No. 25288-76-0

3-Dibenzothiophenamine

Cat. No.: B186755
CAS No.: 25288-76-0
M. Wt: 199.27 g/mol
InChI Key: HSIYJKUTMUOWPE-UHFFFAOYSA-N
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Description

3-Dibenzothiophenamine is an organic compound that belongs to the class of dibenzothiophenes. It is a heterocyclic compound containing a sulfur atom and two benzene rings. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner . This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Industrial Production Methods

Industrial production of 3-Dibenzothiophenamine involves several steps, including the synthesis of starting materials, formation of the dibenzothiophene nucleus, and coupling of the dibenzothiophene molecules to form the final product .

Chemical Reactions Analysis

Types of Reactions

3-Dibenzothiophenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where hydrogen atoms on the benzene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dibenzothiophenes depending on the substituents introduced.

Scientific Research Applications

3-Dibenzothiophenamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Dibenzothiophenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler analog with similar chemical properties but lacks the amine group.

    Dibenzothiophene: Similar structure but without the amine group.

    Benzo[b]thiophene: Another related compound with a similar sulfur-containing heterocyclic structure.

Uniqueness

3-Dibenzothiophenamine is unique due to the presence of both the dibenzothiophene nucleus and the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

dibenzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIYJKUTMUOWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329913
Record name 3-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25288-76-0
Record name 3-Dibenzothiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25288-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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